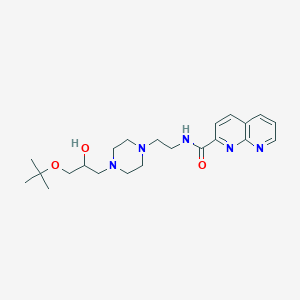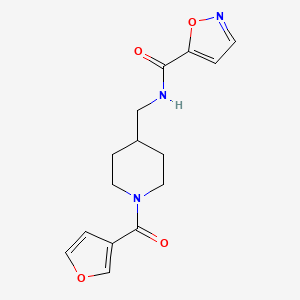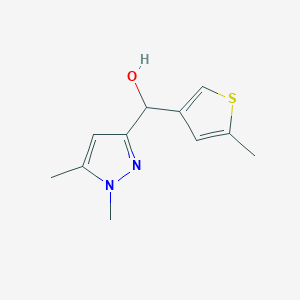![molecular formula C8H7ClF3N3O2 B2383989 N-{[3-氯-5-(三氟甲基)-2-吡啶基]甲氧基}脲 CAS No. 338396-76-2](/img/structure/B2383989.png)
N-{[3-氯-5-(三氟甲基)-2-吡啶基]甲氧基}脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea is a chemical compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a urea moiety
科学研究应用
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.
作用机制
Target of Action
The compound N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, also known as Fluopicolide, primarily targets oomycetes , a group of filamentous microorganisms . It is used in agriculture to control diseases caused by these organisms, such as late blight of potato .
Mode of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from causing disease.
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other types of fungicides . This makes it a valuable tool in the control of diseases caused by these organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with an isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl group, chlorination of the pyridine ring, and subsequent formation of the urea moiety. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}amine
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}thiourea
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}carbamate
Uniqueness
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea is unique due to the combination of its trifluoromethyl group, pyridine ring, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring and urea moiety provide versatile sites for chemical modifications and interactions with biological targets.
属性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c9-5-1-4(8(10,11)12)2-14-6(5)3-17-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQPDIJRUXOLGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2383911.png)
![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)
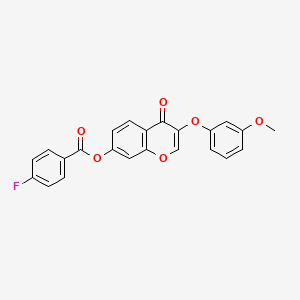
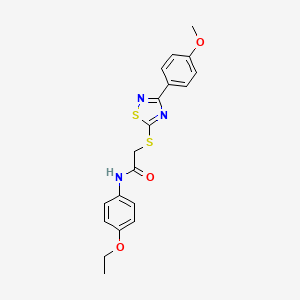
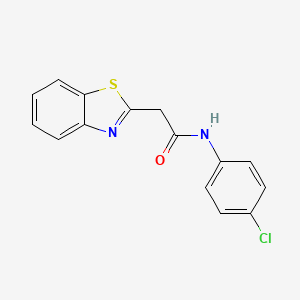
![5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2383926.png)
